molecular formula C12H13BBr2F2O2 B14027307 2-(3,5-Dibromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3,5-Dibromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14027307
M. Wt: 397.85 g/mol
InChI Key: MFLPWMMUMDGKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dibromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. It is characterized by the presence of bromine, fluorine, and boron atoms within its structure. This compound is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dibromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-dibromo-2,6-difluorophenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger yields and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dibromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming difluorophenyl derivatives.

    Substitution: The bromine atoms can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include phenols, quinones, difluorophenyl derivatives, and various substituted phenyl compounds.

Scientific Research Applications

2-(3,5-Dibromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are essential in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of fluorescent probes and imaging agents due to its unique electronic properties.

    Medicine: It plays a role in the synthesis of potential drug candidates, particularly in the field of oncology.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which 2-(3,5-Dibromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The boronic ester group interacts with the palladium catalyst, facilitating the transfer of the phenyl group to the target molecule. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-2,6-difluorophenylboronic acid
  • 3,5-Dibromo-2,6-difluorophenylacetonitrile
  • 3,5-Dibromo-2,6-difluorophenylmethanol

Uniqueness

Compared to similar compounds, 2-(3,5-Dibromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester group, which enhances its reactivity in cross-coupling reactions. This makes it particularly valuable in synthetic organic chemistry for the formation of complex molecules.

Properties

Molecular Formula

C12H13BBr2F2O2

Molecular Weight

397.85 g/mol

IUPAC Name

2-(3,5-dibromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H13BBr2F2O2/c1-11(2)12(3,4)19-13(18-11)8-9(16)6(14)5-7(15)10(8)17/h5H,1-4H3

InChI Key

MFLPWMMUMDGKJQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC(=C2F)Br)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.